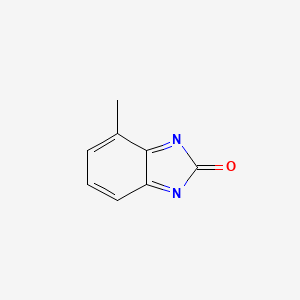

4-Methylbenzimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylbenzimidazol-2-one is a heterocyclic aromatic compound with the molecular formula C8H8N2O. It is a derivative of benzimidazole, characterized by a benzene ring fused to an imidazole ring with a methyl group at the 4-position. This compound is known for its stability and significant biological activity, making it a valuable subject of study in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylbenzimidazol-2-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the reduction of 2-nitro-4-methylacetanilide . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylbenzimidazol-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, depending on the reagents used

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various substituted benzimidazoles and their derivatives, which can exhibit different biological activities .

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Properties:

Research has indicated that derivatives of 4-Methylbenzimidazol-2-one exhibit promising anticancer activities. For example, certain compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that specific derivatives could effectively target glioblastoma stem cells, leading to improved survival rates in experimental models .

2. Antimicrobial Activity:

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in treating infections. The mechanism involves interference with bacterial cell division processes, particularly through targeting proteins essential for cytokinesis.

3. Circadian Rhythm Modulation:

Recent studies have explored the role of this compound derivatives in regulating circadian rhythms. Compounds such as TH401 have been identified as modulators of core clock proteins, offering potential therapeutic avenues for sleep disorders and metabolic diseases . These findings highlight the compound's ability to influence biological pathways critical for maintaining circadian homeostasis.

Agricultural Applications

1. Agrochemical Development:

The derivatives of this compound are being investigated for their potential as agrochemicals. They may serve as effective fungicides or herbicides due to their ability to disrupt cellular processes in target organisms. This application is particularly relevant in developing sustainable agricultural practices that require less reliance on traditional chemical pesticides.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving patient-derived glioblastoma stem cells, treatment with a specific derivative of this compound resulted in significant inhibition of cell proliferation. The study utilized both in vitro assays and animal models to validate the efficacy, demonstrating a clear pathway for future clinical applications.

Case Study 2: Circadian Rhythm Regulation

A recent investigation into the effects of TH401 on circadian rhythms revealed that treatment led to a dose-dependent lengthening of the circadian period in cellular assays. This study utilized advanced techniques such as X-ray crystallography to elucidate the binding interactions between TH401 and clock proteins CRY1 and CRY2, providing insights into its mechanism of action .

Mécanisme D'action

The mechanism of action of 4-Methylbenzimidazol-2-one involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication of certain pathogens. Additionally, it acts as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes . The pathways involved often include the inhibition of nucleic acid synthesis and disruption of cellular metabolism.

Comparaison Avec Des Composés Similaires

Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

4-Methylbenzoxazole: Similar in structure but with an oxygen atom in place of the nitrogen in the imidazole ring.

4-Methylindole: Another structurally related compound with different biological properties .

Uniqueness: 4-Methylbenzimidazol-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its stability and ability to form various derivatives make it a versatile compound in research and industrial applications.

Propriétés

Formule moléculaire |

C8H6N2O |

|---|---|

Poids moléculaire |

146.15 g/mol |

Nom IUPAC |

4-methylbenzimidazol-2-one |

InChI |

InChI=1S/C8H6N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3 |

Clé InChI |

BVYCHIDQDVWEGU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC2=NC(=O)N=C12 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.